molecular formula C7H7NO2S B2377753 Thiophene, 3-(2-nitro-1-propenyl)- CAS No. 149977-36-6

Thiophene, 3-(2-nitro-1-propenyl)-

Cat. No. B2377753
CAS RN: 149977-36-6
M. Wt: 169.2
InChI Key: XZGOEBZNMJQGQL-XQRVVYSFSA-N
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Description

Thiophene, 3-(2-nitro-1-propenyl)- is a chemical compound with the molecular formula C7H7NO2S . It contains a total of 18 bonds, including 11 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 3 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 nitro group (aliphatic), and 1 Thiophene .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the typical methods used to produce aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of Thiophene, 3-(2-nitro-1-propenyl)- includes 18 bonds in total. These comprise 11 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 3 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 nitro group (aliphatic), and 1 Thiophene .


Chemical Reactions Analysis

Thiophene derivatives are known to undergo a variety of chemical reactions. For instance, 1,3-enynes and S3˙‾ (provided in situ from Na2S or K2S) can undergo a cyclization reaction to produce 2,3,5-trisubstituted thiophenes .

Scientific Research Applications

Optical Properties and Emission Enhancement

  • Postfunctionalization of poly(3-hexylthiophene) with various functional groups, including nitro groups, allows for the study of electronic and steric effects on optical properties. For instance, nitro groups can completely quench fluorescence in the solid state, whereas other substituents enhance it (Li, Vamvounis, & Holdcroft, 2002).

Synthesis Methods

  • A new approach for synthesizing 3-nitro-2-substituted thiophenes involves a tandem Michael-intramolecular Henry reaction, providing a straightforward method for obtaining these compounds (O' Connor et al., 2010).

Crystal Engineering

  • The synthesis of 3-nitro-thiophene-2,5-dicarboxylic acid and its reaction with cadmium and bis(imidazole) ligands results in coordination polymers with various structural features. These structures have potential applications in crystal engineering and materials science (Xue, Li, Ma, & Wang, 2015).

Organic Electronics and Polymers

  • Thieno[3,2-b]thiophenes with nitrophenyl groups exhibit red-shifted absorbance and have applications in organic electronics. Their electropolymerization leads to polymers with varying optical and electrical properties (Capan, Veisi, Gören, & Ozturk, 2012).

Pharmaceutical Applications

  • The study of thiophene derivatives for their potential biological activities, such as antibacterial, antifungal, and antiviral properties, is significant. Additionally, these compounds are used in material science applications like thin-film transistors and solar cells (Nagaraju et al., 2018).

Luminescence Sensitization

  • Thiophenyl-derivatized nitrobenzoic acid ligands can sensitize Eu(III) and Tb(III) luminescence, indicating potential applications in luminescence spectroscopy and materials science (Viswanathan & Bettencourt-Dias, 2006).

properties

IUPAC Name

3-(2-nitroprop-1-enyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2S/c1-6(8(9)10)4-7-2-3-11-5-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZGOEBZNMJQGQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CSC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00404822
Record name Thiophene, 3-(2-nitro-1-propenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

149977-36-6
Record name Thiophene, 3-(2-nitro-1-propenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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